![molecular formula C10H11BrO2 B3046483 1,3-Dioxolane, 2-(3-bromo-4-methylphenyl)- CAS No. 124717-60-8](/img/structure/B3046483.png)
1,3-Dioxolane, 2-(3-bromo-4-methylphenyl)-
Overview
Description
“1,3-Dioxolane, 2-(3-bromo-4-methylphenyl)-” is a chemical compound characterized by a dioxolane ring with a bromoethyl group and a 4-methylphenyl group attached to it . It has a CAS Number of 124717-60-8 . It is used in various industrial applications, including as a solvent and as a starting material in the synthesis of other organic compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. The molecular weight of the compound is 243.1 .Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Mechanism of Action
Target of Action
Similar compounds such as “3-bromo-4-methylpyridine” have been used as building blocks in the preparation of potent phosphodiesterase type 4 (pde4) inhibitors .
Action Environment
The action, efficacy, and stability of “2-(3-bromo-4-methylphenyl)-1,3-dioxolane” can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . .
properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQXPAWDHPRBBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCCO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459863 | |
Record name | 1,3-Dioxolane, 2-(3-bromo-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane, 2-(3-bromo-4-methylphenyl)- | |
CAS RN |
124717-60-8 | |
Record name | 1,3-Dioxolane, 2-(3-bromo-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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